molecular formula C9H16N2O B13223411 1-(Piperidin-3-yl)cyclopropane-1-carboxamide

1-(Piperidin-3-yl)cyclopropane-1-carboxamide

Cat. No.: B13223411
M. Wt: 168.24 g/mol
InChI Key: HDEZDTQWHHMHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-3-yl)cyclopropane-1-carboxamide is a compound that features a piperidine ring attached to a cyclopropane carboxamide group

Preparation Methods

The synthesis of 1-(Piperidin-3-yl)cyclopropane-1-carboxamide typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperidine Introduction: The piperidine ring is then attached via nucleophilic substitution or other suitable reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(Piperidin-3-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound, forming new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(Piperidin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Piperidin-3-yl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and exhibit various biological activities.

    Cyclopropane carboxamides: Compounds with a cyclopropane carboxamide group may have similar chemical properties but differ in their biological activities.

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-piperidin-3-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C9H16N2O/c10-8(12)9(3-4-9)7-2-1-5-11-6-7/h7,11H,1-6H2,(H2,10,12)

InChI Key

HDEZDTQWHHMHHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2(CC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.